molecular formula C17H12N4O3S B2598511 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2188279-42-5

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2598511
CAS No.: 2188279-42-5
M. Wt: 352.37
InChI Key: OOQHFZTUOKFXPD-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H12N4O3S and its molecular weight is 352.37. The purity is usually 95%.
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Scientific Research Applications

Fungicidal Activity

One study delved into the Structure-activity relationships of positional isomers in aromatic heterocyclic carboxamide fungicides , highlighting the synthesis of various aromatic heterocyclic carboxamides and their examination for fungicidal activity against gray mold. The research proposed a model for the interaction between carboxamides and succinate dehydrogenase in fungi, providing insights into their potential application as fungicides (Banba, Yoshikawa, & Katsuta, 2013).

Antimicrobial and Anticancer Activity

In the realm of antimicrobial and anticancer research, Synthesis, characterization and antimicrobial activity of a novel chitosan Schiff bases based on heterocyclic moieties was explored. This study synthesized heteroaryl pyrazole derivatives and investigated their biological activity against various microorganisms, demonstrating the compound's potential for antimicrobial applications. The absence of cytotoxic activity in the evaluated compounds suggests a safety profile conducive to further exploration in medicinal contexts (Hamed et al., 2020).

Synthesis of Heterocycles

Another significant application involves the Efficient synthesis of some novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles , illustrating the creation of novel compounds with potential pharmacological activities. This research underscores the versatility of such chemical structures in synthesizing new molecules that could be of interest in drug discovery and development (Kamal El‐dean et al., 2018).

Thermal Stability and Isomer Differentiation

The compound's structural complexity also brings attention to studies like The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer . This study provides a framework for the identification and differentiation of complex isomers, which is crucial for the accurate characterization of substances in research and therapeutic development (McLaughlin et al., 2016).

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-17(12-8-14(24-21-12)15-2-1-7-25-15)20-9-13-16(19-5-4-18-13)11-3-6-23-10-11/h1-8,10H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQHFZTUOKFXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.